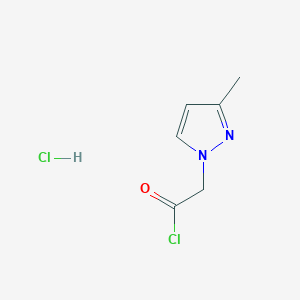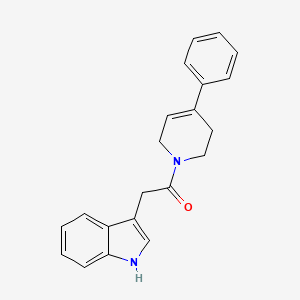
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione (OPPD) is an organic compound with a structure consisting of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a cyclic compound with a piperidine ring and an oxopyrrolidine ring. OPPD is a versatile compound with a wide range of applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins, leukotrienes, and other inflammatory mediators. It also has anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a wide range of compounds. However, there are some limitations to its use in lab experiments. For example, it can be difficult to separate from the reaction mixture, and it can be toxic if not handled properly.
Direcciones Futuras
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in scientific research is likely to increase in the future. Possible future directions for research include further investigation into its mechanism of action, its potential as an anti-inflammatory and anti-oxidant agent, and its use in the development of new drugs. Additionally, further research into its use in the synthesis of peptides, peptidomimetics, and amino acids could lead to new applications in the pharmaceutical and biotechnology industries. Finally, further research into its use in organic synthesis, as well as its toxicity and safety profile, could lead to new applications in the synthesis of other compounds and materials.
Métodos De Síntesis
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione can be synthesized from the reaction of 2-oxopyrrolidine-1-carbaldehyde and piperidine-2,6-dione. The reaction is carried out in a solvent, such as dimethyl sulfoxide, at a temperature of 40-50 °C for 12-24 hours. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is widely used in scientific research, particularly in the fields of drug discovery and development, organic synthesis, and biochemistry. It is used as a starting material in the synthesis of various other compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyridines, which are important in the development of new drugs. 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is also used in the synthesis of various other compounds, such as peptides, peptidomimetics, and amino acids.
Propiedades
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-4-3-6(9(14)10-7)11-5-1-2-8(11)13/h6H,1-5H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIBBMHRAMVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![5-chloro-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B6619558.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)



amino}butanoic acid](/img/structure/B6619647.png)